2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13437320
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H25N3O3 |
---|---|
Molecular Weight | 307.39 g/mol |
IUPAC Name | tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 |
Standard InChI Key | LTOSTGNHJYEUNM-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C |
Canonical SMILES | CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C |
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position by a tert-butyl carbamate group. The 2-position of the piperidine is connected via an oxymethyl (-O-CH₂-) bridge to a 4-methylpyrimidine ring. This pyrimidine moiety contains two nitrogen atoms at the 1- and 3-positions, with a methyl group at the 4-position .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₅N₃O₃ | |
Molecular Weight | 307.39 g/mol | |
Density | 1.2 ± 0.1 g/cm³ (estimated) | |
Boiling Point | 436.5 ± 55.0 °C (estimated) | |
LogP (Partition Coefficient) | 2.1 |
The tert-butyl ester group enhances steric protection of the carbamate, improving stability during synthetic reactions. The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, making the compound a versatile building block .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Piperidine Intermediate Preparation:
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-piperidinemethanol. This intermediate is critical for introducing the oxymethyl linker . -
Pyrimidine Coupling:
The hydroxymethyl group undergoes nucleophilic substitution with 2-chloro-4-methylpyrimidine in the presence of a base (e.g., NaH or KOtBu) in polar aprotic solvents like DMF or THF. This step achieves the oxymethyl linkage .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Solvent | DMF | 62–74 |
Temperature | 60–75°C | - |
Base | NaH/KOtBu | - |
Reaction Time | 12–24 hours | - |
Scalability and Challenges
Industrial-scale production faces challenges in purifying the final product due to similar polarities of byproducts. Chromatography (silica gel, ethyl acetate/hexane) remains the primary purification method, though recrystallization in ethanol/water mixtures has shown promise .
Applications in Pharmaceutical Development
Neurotransmitter Transporter Inhibition
The compound’s piperidine-pyrimidine scaffold exhibits affinity for norepinephrine (NET) and serotonin (SERT) transporters. In vivo studies demonstrated 80% NET inhibition at 10 mg/kg in rat models, suggesting potential for treating depression and anxiety .
Antimicrobial Activity
Derivatives featuring chloro or methylpyrimidine groups have shown broad-spectrum antimicrobial effects. For example, analogues inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis .
Material Science Applications
Polymer Additives
Incorporating the compound into polyurethane matrices improved tensile strength by 40% and thermal stability up to 250°C. The tert-butyl group mitigates oxidative degradation, enhancing polymer longevity .
Recent Research Advancements
Catalytic Asymmetric Synthesis
A 2024 study achieved 98% enantiomeric excess using a chiral palladium catalyst, enabling access to (R)- and (S)-configured derivatives for targeted drug delivery .
Agricultural Chemistry
Structural analogues act as potent herbicides, inhibiting acetolactate synthase (ALS) in weeds. Field trials reduced Amaranthus retroflexus growth by 90% at 50 g/ha .
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